7-allyl-8-(1,3-benzodioxol-5-yloxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Overview
Description
7-allyl-8-(1,3-benzodioxol-5-yloxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes an allyl group, a benzodioxole moiety, and a purine core. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-allyl-8-(1,3-benzodioxol-5-yloxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions starting from simple precursors like urea and cyanoacetic acid.
Introduction of the Allyl Group: The allyl group is introduced via an alkylation reaction using allyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Benzodioxole Moiety: The benzodioxole group is attached through an etherification reaction, where 1,3-benzodioxole-5-ol is reacted with the purine derivative in the presence of a suitable catalyst like potassium tert-butoxide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Continuous flow reactors might be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction reactions can target the purine core or the benzodioxole moiety, potentially yielding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group might yield an epoxide, while nucleophilic substitution at the purine core could introduce an amino group.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, 7-allyl-8-(1,3-benzodioxol-5-yloxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been studied for its potential as an enzyme inhibitor. It can interact with various enzymes, potentially leading to the development of new pharmaceuticals.
Medicine
In medicine, this compound is of interest for its potential therapeutic properties. It has been investigated for its anti-inflammatory, anti-cancer, and anti-viral activities.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-allyl-8-(1,3-benzodioxol-5-yloxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. For example, it might inhibit an enzyme by binding to its active site, preventing substrate access and thus blocking the enzyme’s function.
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another purine derivative, caffeine, shares a similar core structure but lacks the allyl and benzodioxole groups.
Theophylline: Similar to caffeine, theophylline is a purine derivative with different substituents, used primarily in respiratory medicine.
7-allyl-8-(1,3-benzothiazol-2-ylthio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione: This compound has a similar structure but with a benzothiazole moiety instead of a benzodioxole group.
Uniqueness
The uniqueness of 7-allyl-8-(1,3-benzodioxol-5-yloxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione lies in its combination of the allyl group, benzodioxole moiety, and purine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
8-(1,3-benzodioxol-5-yloxy)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O5/c1-4-7-21-13-14(19(2)17(23)20(3)15(13)22)18-16(21)26-10-5-6-11-12(8-10)25-9-24-11/h4-6,8H,1,7,9H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSCMUNGYXLSFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC3=CC4=C(C=C3)OCO4)CC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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